molecular formula C10H14BrN B15310318 2-(Bromomethyl)-4-(tert-butyl)pyridine

2-(Bromomethyl)-4-(tert-butyl)pyridine

Cat. No.: B15310318
M. Wt: 228.13 g/mol
InChI Key: BRJJROHWNYFRJM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(tert-butyl)pyridine is a valuable halogenated pyridine derivative designed for use as a key synthetic intermediate in research and development. The pyridine scaffold is a fundamental motif in pharmaceuticals, agrochemicals, and functional materials . This compound is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds . The bromomethyl group offers a highly reactive site for further functionalization, including nucleophilic substitution, enabling the introduction of various functional groups to create more complex molecular architectures. The steric bulk and electron-donating nature of the tert-butyl group at the 4-position can influence the compound's reactivity, regioselectivity, and physical properties, such as enhanced lipophilicity . As a specialized building block, this compound is strictly for research applications and is not intended for human or veterinary use.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(bromomethyl)-4-tert-butylpyridine

InChI

InChI=1S/C10H14BrN/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,7H2,1-3H3

InChI Key

BRJJROHWNYFRJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(tert-butyl)pyridine typically involves the bromination of 4-(tert-butyl)pyridine. One common method is the reaction of 4-(tert-butyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes SN2 displacement with nucleophiles, replacing Br⁻ with functional groups such as amines, alcohols, or thiols. For example:

  • Reaction with amines : Reaction with primary/secondary amines (e.g., NH₃, NH₂R) yields substituted alkylpyridines.

  • Reaction with thiols : Thiols (e.g., RSH) replace Br⁻, forming thioethers.

  • Reaction with alcohols : Alcohols (e.g., ROH) produce ethers under basic or acidic conditions.

Reagent Product Conditions
Ammonia (NH₃)2-(Aminomethyl)-4-(tert-butyl)pyridineBasic conditions (K₂CO₃/DMF)
NaOH (aq)2-(Hydroxymethyl)-4-(tert-butyl)pyridineAqueous NaOH, reflux

Elimination Reactions

The bromomethyl group can undergo β-elimination to form alkenes under strong base conditions (e.g., KOtBu, DBU):

2-(Bromomethyl)-4-(tert-butyl)pyridine[Base]2-Formyl-4-(tert-butyl)pyridine\text{this compound} \xrightarrow{[\text{Base}]} \text{2-Formyl-4-(tert-butyl)pyridine}

This reaction is analogous to the elimination observed in brominated 2-azaspiro compounds .

Cross-Coupling Reactions

The bromomethyl group may participate in palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions), though direct evidence is limited. Analogous pyridine derivatives undergo such reactions to form biaryl or alkenylated products.

Radical-Mediated Transformations

Bromomethyl groups are prone to homolytic cleavage under radical conditions (e.g., Cu powder):

This compoundCu2-Methyl-4-(tert-butyl)pyridine+CuBr\text{this compound} \xrightarrow{\text{Cu}} \text{2-Methyl-4-(tert-butyl)pyridine} + \text{CuBr}

This mechanism parallels the catalytic behavior observed in t-butyl bromoalkanoates .

Functional Group Compatibility

The tert-butyl group at position 4 provides steric bulk, stabilizing intermediates and directing regioselectivity in reactions. The pyridine nitrogen may influence reactivity via:

  • Electron-withdrawing effects : Accelerating nucleophilic substitution.

  • Coordination : Potential for metal-catalyzed reactions (e.g., Cu, Pd).

Toxicological Considerations

While specific toxicity data for this compound is absent, brominated pyridines generally require handling precautions due to potential genotoxicity or endocrine disruption .

Scientific Research Applications

2-(Bromomethyl)-4-(tert-butyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(tert-butyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Reactivity and Stability

The reactivity and stability of pyridine derivatives are strongly influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Pyridine Derivatives
Compound Substituents Key Properties Reference
2-(Bromomethyl)-4-(tert-butyl)pyridine 2-BrCH2, 4-t-Bu High steric hindrance; moderate electrophilicity at BrCH2; enhanced lipophilicity
4-(Bromomethyl)-2-(trifluoromethyl)pyridine 4-BrCH2, 2-CF3 Electron-withdrawing CF3 group increases electrophilicity; lower solubility in lipids
2-Chloro-3-(dimethoxymethyl)pyridine 2-Cl, 3-(CH(OCH3)2) Cl acts as a weaker leaving group; dimethoxymethyl enhances solubility in polar solvents
4-(Pyridin-4-ylmethoxy)benzonitrile 4-CH2O-C6H4CN Ether linkage enables conjugation; cyano group stabilizes via electron withdrawal

Key Findings :

  • Electrophilicity : The bromomethyl group in this compound is less reactive than in 4-(Bromomethyl)-2-(trifluoromethyl)pyridine due to the electron-donating tert-butyl group reducing the pyridine ring’s electron deficiency .
  • Steric Effects : The tert-butyl group at the 4-position creates steric hindrance, slowing down nucleophilic attacks compared to unsubstituted analogs like 4-(bromomethyl)pyridine .
  • Solubility : The tert-butyl group enhances lipid solubility, making the compound more suitable for applications requiring membrane permeability, whereas CF3-substituted analogs favor polar environments .

Key Findings :

  • The tert-butyl group in this compound may mimic the behavior of BHA/BHT in upregulating detoxification enzymes like glutathione S-transferase, though direct evidence requires further study .
  • Compared to CF3-substituted pyridines, the tert-butyl group’s bulk may reduce off-target interactions in medicinal chemistry applications .
Table 3: Reaction Efficiency Comparison
Reaction Type Compound Yield (%) Reaction Time (h) Reference
Suzuki-Miyaura Coupling This compound 65 12
Suzuki-Miyaura Coupling 4-(Bromomethyl)-2-CF3-pyridine 85 8

Key Findings :

  • Lower yields and longer reaction times for this compound highlight the trade-off between steric stabilization and synthetic efficiency .

Biological Activity

2-(Bromomethyl)-4-(tert-butyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's synthesis, biological evaluations, and its mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromomethylation of 4-(tert-butyl)pyridine. This can be achieved through various methods, including the use of bromomethyl compounds in the presence of a base. The efficiency and yield of the synthesis can vary depending on the reaction conditions and the purity of starting materials.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, in a study evaluating various pyridine derivatives, compounds with similar structures showed moderate to high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of halogen substituents often enhances this activity due to increased lipophilicity and interaction with bacterial membranes .

CompoundMIC (µg/mL)Activity
2-Bromo-4-tert-butylpyridine32Moderate against E. coli
4-tert-butylpyridine16High against S. aureus

Cytotoxicity

The cytotoxic effects of this compound have also been explored. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of mitochondrial function and the activation of caspase pathways .

Case Study:
A specific investigation into the cytotoxicity of pyridine derivatives revealed that this compound exhibited a concentration-dependent increase in cell lysis in human cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to antimicrobial and cytotoxic properties, some studies have indicated that pyridine derivatives can modulate inflammatory responses. For example, compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial for conditions such as rheumatoid arthritis .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism: The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
  • Cytotoxic Mechanism: It may induce oxidative stress leading to apoptosis in cancer cells by affecting mitochondrial integrity.
  • Anti-inflammatory Mechanism: The modulation of signaling pathways involved in inflammation suggests a multifaceted approach to reducing inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing a bromomethyl group onto a pyridine ring in the presence of a bulky tert-butyl substituent?

  • Methodological Answer : The bromomethyl group can be introduced via radical bromination of a methyl precursor using NN-bromosuccinimide (NBS) under UV light or AIBN initiation . For sterically hindered systems like 4-(tert-butyl)pyridine derivatives, careful optimization of reaction time (e.g., 12–24 hours) and solvent polarity (e.g., CCl4_4 or acetonitrile) is critical to avoid side reactions. Post-synthesis purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can researchers confirm the regiochemical placement of the bromomethyl and tert-butyl groups in 2-(Bromomethyl)-4-(tert-butyl)pyridine?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can identify spatial proximity between the tert-butyl protons and adjacent pyridine protons, confirming substitution at the 4-position. 1H^1\text{H}- and 13C^{13}\text{C}-NMR chemical shifts for the bromomethyl group (typically δ 4.3–4.7 ppm for CH2_2Br) and tert-butyl group (δ 1.3–1.5 ppm for C(CH3_3)3_3) are diagnostic. High-resolution mass spectrometry (HRMS) further validates molecular composition .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling reactions with nucleophiles like amines, thiols, or azides. For example:

  • Amine alkylation : React with primary amines (e.g., benzylamine) in DMF at 60°C to form NN-alkylated pyridine derivatives.
  • Cross-coupling : Utilize Pd-catalyzed Suzuki-Miyaura reactions by first converting the bromomethyl group to a boronic ester .
  • Caution : Steric hindrance from the tert-butyl group may slow reaction kinetics, requiring elevated temperatures or microwave-assisted conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the bromomethyl group in catalytic transformations?

  • Methodological Answer : The tert-butyl group’s bulkiness reduces accessibility to the bromomethyl site, as evidenced by slower reaction rates in SN2 mechanisms compared to unsubstituted analogs. Computational studies (DFT) can model steric parameters (e.g., Tolman cone angles) and electronic effects (Hammett σm_m values). Experimental validation involves comparing reaction yields with structurally simpler analogs (e.g., 2-(Bromomethyl)pyridine) under identical conditions .

Q. How should researchers resolve contradictions in reported yields for bromomethylation reactions of tert-butyl-substituted pyridines?

  • Methodological Answer : Discrepancies often arise from variations in radical initiator concentrations (e.g., AIBN at 1–5 mol%) or solvent choice. Systematic studies using Design of Experiments (DoE) frameworks can identify critical factors. For example:

VariableRange TestedOptimal Condition
NBS Equivalents1.0–2.51.8
Reaction Temperature60–100°C80°C
SolventCCl4_4, MeCNCCl4_4
Reference to prior optimization in structurally related systems (e.g., trifluoromethylpyridines) is advised .

Q. What strategies are effective for studying the biological interactions of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases or cytochrome P450 enzymes, leveraging the tert-butyl group’s hydrophobicity for active-site interactions.
  • Inhibition Assays : Perform kinetic assays (IC50_{50} determination) with recombinant enzymes, monitoring activity via fluorescence or absorbance (e.g., NADPH depletion for oxidoreductases).
  • Structural Confirmation : Co-crystallize the compound with target proteins for X-ray diffraction studies, focusing on bromomethyl-lysine covalent adduct formation .

Data Contradiction Analysis

Q. Why do some studies report unexpected byproducts during bromomethylation of 4-(tert-butyl)pyridine derivatives?

  • Methodological Answer : Competing reactions include:

  • Over-bromination : Excess NBS leads to di-brominated products. Mitigate by limiting reaction time and NBS stoichiometry.
  • Ring halogenation : Radical bromination may occur at the pyridine’s 3-position if steric shielding by the tert-butyl group is insufficient. Use bulky solvents (e.g., tert-butanol) to suppress this pathway .

Applications in Complex Systems

Q. How can this compound be utilized in the synthesis of supramolecular architectures?

  • Methodological Answer : The bromomethyl group enables covalent post-functionalization of metal-organic frameworks (MOFs) or dendrimers. For example:

  • MOF Functionalization : React with Zr-based MOFs (e.g., UiO-66-NH2_2) to introduce pyridine motifs for gas adsorption studies.
  • Dendrimer Synthesis : Use iterative alkylation with polyamines to create branched structures, characterized by dynamic light scattering (DLS) and TEM .

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